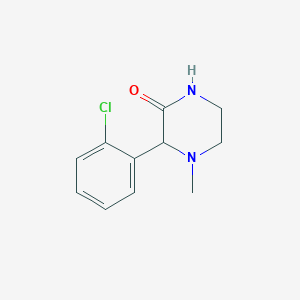
3-(2-氯苯基)-4-甲基哌嗪-2-酮
描述
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the steps involved in the synthesis process .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, stability, and reactivity .科学研究应用
合成和表征
- Barakat等人(2020年)的研究讨论了烯胺酮的一锅法合成,包括与3-(2-氯苯基)-4-甲基哌嗪-2-酮相关的化合物,通过核磁共振和X射线衍射技术突出它们的合成方法和分子特性。这项研究为这些化合物在各个科学领域中的化学性质和潜在应用提供了宝贵的见解(Barakat et al., 2020)。
抗菌和抗真菌应用
- Biava等人(2008年)的研究调查了1,5-双(4-氯苯基)-2-甲基-3-(4-甲基哌嗪-1-基)甲基-1H-吡咯烷衍生物对结核分枝杆菌的活性,重点关注它们在开发抗菌剂中的潜在用途(Biava et al., 2008)。
- Xin和Key(2007年)的另一项研究探讨了新型5-芳基吡唑衍生物的合成,包括4-(2-氯苯基)丁-3-烯-2-酮,并评估了它们对各种真菌的杀菌活性。这项研究表明了在农业和制药行业中的潜在应用(Xin & Key, 2007)。
分子对接和结合研究
- Murugesan等人(2021年)对1,5-双(4-氯苯基)-3-(2-(4-甲基哌嗪-1-基)喹啉-3-基)戊二酮进行了研究,检查了其分子结构,并进行了密度泛函理论计算和分子对接研究。这项研究对于理解这类化合物的分子相互作用和潜在生物活性具有重要意义(Murugesan et al., 2021)。
新型化合物的合成
- Jiang等人(2007年)研究了大鼠胆汁中4-甲基哌嗪-1-羧基二硫酸酯3-氰基-3,3-二苯基丙基酯的代谢。这项研究有助于理解相关化合物的代谢途径,这对于药物应用至关重要(Jiang et al., 2007)。
潜在的治疗应用
- Alagarsamy和Parthiban(2012年)合成了包括3-(4-氯苯基)-2-(3-取代丙硫基)喹唑啉-4-(3H)-酮在内的新型化合物,并测试了它们的抗组胺活性。这展示了相关化合物在治疗过敏反应中的治疗潜力(Alagarsamy & Parthiban, 2012)。
作用机制
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related compounds that it may involve nucleophilic addition-elimination reactions . For instance, in the formation of oximes and hydrazones, the nitrogen acts as a nucleophile in competition with oxygen. The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It is known that similar compounds, such as furoxan derivatives, have been synthesized as potential fungicides . These derivatives were prepared by dimerization of the corresponding nitrile oxide generated from N-hydroxyliminoyl chloride . This suggests that 3-(2-Chlorophenyl)-4-methylpiperazin-2-one may also affect similar biochemical pathways.
Pharmacokinetics
It is known that similar long-acting benzodiazepines are metabolized mainly via the cyp3a and cyp2c11 pathways . These pathways could potentially impact the bioavailability of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one.
Result of Action
The cytotoxicity of these compounds was dependent on three cell lines: human liver (HUH7), breast (MCF7), and colon (HCT116) .
Action Environment
It is known that similar compounds, such as clomazone, are highly soluble in water and quite volatile, so they may be prone to drift . These properties could potentially influence the action of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one.
安全和危害
未来方向
属性
IUPAC Name |
3-(2-chlorophenyl)-4-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-14-7-6-13-11(15)10(14)8-4-2-3-5-9(8)12/h2-5,10H,6-7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKGRAZSTPBGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(=O)C1C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-4-methylpiperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




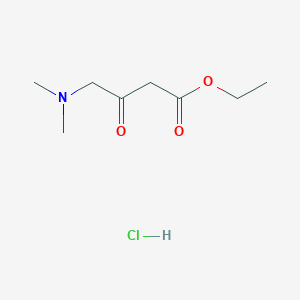
![[1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride](/img/structure/B1435440.png)


![[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1435444.png)
![3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435445.png)
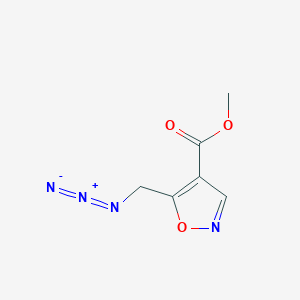
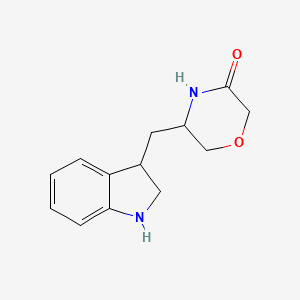
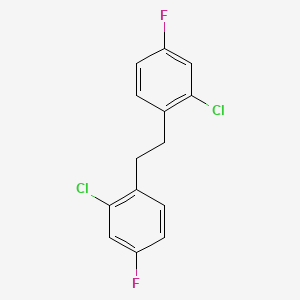

![Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1435455.png)
![2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid](/img/structure/B1435456.png)
![5-tert-Butyl 3-ethyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate](/img/structure/B1435457.png)